molecular formula C19H20BrNO B141583 11-Hydroxy-N-allylnoraporphine CAS No. 130699-47-7

11-Hydroxy-N-allylnoraporphine

Cat. No. B141583
M. Wt: 358.3 g/mol
InChI Key: ZVOACIXREDPIRO-PKLMIRHRSA-N
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Description

11-Hydroxy-N-allylnoraporphine is a chemical compound . It is available for purchase for research purposes.


Synthesis Analysis

The synthesis of 11-Hydroxy-N-allylnoraporphine has been studied in the context of its R- and S-enantiomers . The synthesis process and its affinity for dopamine receptors in rat brain tissue have been particularly noted .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Hydroxy-N-allylnoraporphine include a molecular weight of 277.36000 and a boiling point of 453.8ºC at 760mmHg .

Scientific Research Applications

Synthesis and Binding Studies

  • Affinities at Dopamine and Serotonin Receptors: Novel 11-O-substituted N-alkylnoraporphines, including variants of 11-Hydroxy-N-allylnoraporphine, show moderate to high affinities for dopamine D(2) receptors but low affinities for D(1) and 5HT(1A) receptors. This suggests potential applications in targeting dopamine receptors for neurological and psychiatric conditions (Si et al., 2008).

Neuropharmacological Evaluation

  • Binding Affinity and Behavioral Effects: Synthesized N-substituted-11-hydroxynoraporphines, including 11-Hydroxy-N-allylnoraporphine, demonstrate binding affinity at dopamine receptor sites and influence motor activity in rats. This highlights potential research applications in the development of novel therapeutic agents for motor disorders (Csutoras et al., 2004).

Synthesis and Radiopharmaceutical Applications

  • Potential Dopamine D2 Agonist: The synthesis of 2-Fluoro-11-hydroxy-N-propylnoraporphine, a close analog, has been investigated for its high affinity and selectivity at the D(2) receptor, indicating the possibility of using similar compounds in radiopharmaceutical applications for imaging dopamine receptors (Zhang et al., 2005).

Cytotoxic Activities in Medical Research

  • Cytotoxic Activities Against Cancer Cell Lines: New compounds including 11-hydroxy-N-allylnoraporphine derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Chen et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for 11-Hydroxy-N-allylnoraporphine includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.BrH/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15;/h2-8,16,21H,1,9-12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOACIXREDPIRO-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156685
Record name 11-Hydroxy-N-allylnoraporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxy-N-allylnoraporphine

CAS RN

130699-47-7
Record name 11-Hydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-N-allylnoraporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Neumeyer, NS Kula, RJ Baldessarini… - Journal of medicinal …, 1991 - ACS Publications
… affinity for D2 receptor sites compared to that of 11-OH-NPa [(/Z)-2], and R/S enantioselectivity was enhanced from 39 to almost 78 (11-OH-NPa vs 11 -hydroxy-N-allylnoraporphine). …
Number of citations: 13 pubs.acs.org
H Wikström - Progress in medicinal chemistry, 1992 - Elsevier
… The most interesting result of this study was that (6aR)-( -)-11hydroxy-N-allylnoraporphine has a very high affinity (IC50 = 0.034 nM) in [3H]ADTN binding. Such a high-affinity [3H]ADTN …
Number of citations: 23 www.sciencedirect.com
N Cabedo, I Berenguer, B Figadere… - Current medicinal …, 2009 - ingentaconnect.com
Dopamine and serotonin are important neurotransmitters in the mammalian central nervous system (CNS) involved in numerous physiological and behavioural disorders such as …
Number of citations: 43 www.ingentaconnect.com
JL NEUMEYER, YG GAO… - JOURNAL OF …, 1991 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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